1-Phenylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53425. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

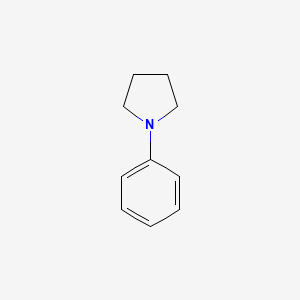

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQQJMHXZCMNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193963 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-21-3 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrrolidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidine, also known as N-phenylpyrrolidine, is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₁₃N.[1][2][3][4][5][6][7] It is a derivative of pyrrolidine (B122466) where a phenyl group is attached to the nitrogen atom. This compound serves as an important structural motif and a versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[2][8] Its pyrrolidine scaffold is a prevalent feature in many natural products and medicinal compounds, valued for its ability to explore three-dimensional chemical space.[9][10] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with detailed experimental protocols and safety information.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered saturated pyrrolidine ring bonded to a phenyl group via the nitrogen atom.

Structure Diagram

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N | [1][2][3][4][5][6][7] |

| Molecular Weight | 147.22 g/mol | [1][2][3][4][6][7] |

| Appearance | Clear colorless to yellow to orange to brown oily liquid. | [1][11][12] |

| Melting Point | 11°C | [1] |

| Boiling Point | 133-134°C at 19 mmHg, 119-120°C at 1.6 kPa, 81°C at 0.06 kPa | [1][2][6] |

| Density | 1.018 - 1.0260 g/cm³ at 25°C | [1] |

| Refractive Index (n_D) | 1.5813 - 1.5820 at 20°C | [1][2][6][11] |

| Solubility | Not miscible in water. Soluble in ether. | [1][2] |

| Vapor Pressure | 0.0439 mmHg at 25°C | [1] |

| Flash Point | 133-134°C at 19mm | [1] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C). | [2][12][13] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.96-1.99 (m, 4H, CH₂), 3.25-3.28 (m, 4H, NCH₂), 6.56 (d, J=7.9 Hz, 2H, Ar-H), 6.64 (t, J=7.3 Hz, 1H, Ar-H), 7.21 (td, J=6.8, 0.9 Hz, 2H, Ar-H). | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.7, 47.8, 111.9, 115.6, 129.3, 148.2. | [8] |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 147 (M⁺) and 146. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound. | [3] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most common methods involve the N-arylation of pyrrolidine or the reaction of anilines with 1,4-dihalobutanes or their equivalents.

Synthesis Methods Overview

Caption: Common synthetic strategies for this compound.

Detailed Experimental Protocols

Method 1: Synthesis from Aniline (B41778) and Tetrahydrofuran

This method involves the reaction of aniline with tetrahydrofuran (THF) in the presence of a Lewis acid catalyst.[8]

Reaction Scheme:

Aniline + Tetrahydrofuran --(BF₃·OEt₂, Toluene (B28343), 110°C)--> this compound

Materials:

-

Aniline (93 mg, 1 mmol)

-

Boron trifluoride etherate solution (0.15 mL, 1.2 mmol, 170.3 mg)

-

Tetrahydrofuran (1.0 mL, 10 mmol)

-

Toluene, freshly distilled (4 mL)

-

Saturated sodium bicarbonate solution (10 mL)

-

Dichloromethane (B109758) (3 x 10 mL)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether (60-90°C)

Procedure:

-

Under an argon atmosphere, add 0.15 mL (1.2 mmol) of boron trifluoride etherate solution and 0.1 mL (1 mmol) of aniline to 4 mL of freshly distilled toluene at room temperature.

-

Stir the mixture at room temperature for 60 minutes.

-

Add 1.0 mL (10 mmol) of tetrahydrofuran to the reaction mixture.

-

Slowly increase the temperature to 110°C and reflux for 24 hours.

-

Cool the reaction system to room temperature.

-

Add 10 mL of saturated sodium bicarbonate solution and stir thoroughly.

-

Extract the organic phase with dichloromethane (3 x 10 mL).

-

Combine the organic phases and dry with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether (60-90°C) and dichloromethane (1:4 volume ratio) as the eluent to yield this compound as a pale yellow oily substance (87 mg, 59% yield).[8]

Method 2: Synthesis from Aromatic Amines and 1,4-Dihalobutane

This is a classical method involving the nucleophilic substitution of a 1,4-dihalobutane with an aromatic amine under alkaline conditions.[8]

Reaction Scheme:

Aniline + 1,4-Dibromobutane (B41627) --(K₂CO₃ (aq))--> this compound

General Procedure (Conceptual):

-

An aromatic amine is reacted with 1,4-dibromobutane in the presence of an aqueous solution of a base, such as potassium carbonate.

-

The reaction mixture is typically heated to facilitate the double nucleophilic substitution, leading to the formation of the pyrrolidine ring.

-

After the reaction is complete, the product is extracted with an organic solvent, and the solvent is removed.

-

The crude product is then purified, usually by distillation or column chromatography.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a chemical intermediate, several of its derivatives have been shown to possess significant biological activities. Research has indicated that certain substituted this compound derivatives can modulate various signaling pathways.

For instance, compounds such as 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine have been shown to inhibit Toll-like receptor (TLR) signaling pathways, specifically the MyD88-dependent and TRIF-dependent pathways.[14] This inhibition leads to a decrease in the activation of NF-κB and IRF3, which are key transcription factors in the inflammatory response.[14][15][16] Similarly, other derivatives have been investigated as inhibitors of Notum carboxylesterase, which is a negative regulator of Wnt signaling.[17]

It is important to note that these biological activities are associated with specific derivatives of this compound and not the parent compound itself. The this compound core structure, however, provides a valuable scaffold for the development of novel therapeutic agents targeting these and other signaling pathways.

Illustrative Signaling Pathway Inhibition by a this compound Derivative

Caption: Simplified diagram of TLR4 signaling inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed and toxic in contact with skin.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[18][19]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[18][20]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is incompatible with strong oxidizing agents.[2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.[8] Its applications include:

-

Pharmaceutical Synthesis: It serves as an intermediate in the preparation of various pharmaceutical compounds.[2][21] The pyrrolidine ring is a key structural feature in many biologically active molecules.[9][10]

-

Agrochemicals: It is used in the synthesis of certain agrochemicals.[2][21]

-

Fragment-Based Drug Discovery: The this compound scaffold has been identified as a starting point for the development of enzyme inhibitors.[17]

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical structure and a range of established synthetic methods. While its direct biological applications are limited, its role as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals is significant. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and safe handling of this compound is essential for its effective utilization in the creation of novel and complex molecules. Further research into the biological activities of its derivatives is likely to continue to uncover new therapeutic opportunities.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4096-21-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Phenylpyrrolidine [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound | 4096-21-3 [sigmaaldrich.com]

- 13. This compound | 4096-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemos.de [chemos.de]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. This compound | 4096-21-3 [chemicalbook.com]

1-Phenylpyrrolidine CAS number and molecular weight

An In-Depth Technical Guide to 1-Phenylpyrrolidine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic compounds. With applications in the agrochemical, pharmaceutical, and dyestuff industries, a thorough understanding of its properties and methodologies is crucial for researchers and developers. This document outlines its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and potential applications in drug discovery, presenting quantitative data in structured tables and experimental workflows as detailed diagrams.

Chemical and Physical Properties

This compound, also known as N-phenylpyrrolidine, is a colorless to light-yellow oily liquid.[1][2] It is not miscible in water but is soluble in organic solvents like ether.[2] Below is a summary of its key identifiers and properties.

| Identifier | Value | Reference |

| CAS Number | 4096-21-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| InChI Key | VDQQJMHXZCMNMU-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1CCN(C1)C2=CC=CC=C2 | --INVALID-LINK-- |

| Physicochemical Property | Value | Reference |

| Boiling Point | 133-134 °C (19 mmHg) | --INVALID-LINK-- |

| Density | 1.018-1.026 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Refractive Index | 1.582 | --INVALID-LINK-- |

| Physical Form | Colorless to light-yellow liquid | --INVALID-LINK-- |

| Solubility | Not miscible in water | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the reaction of halogenated aromatic hydrocarbons with pyrrolidine (B122466) catalyzed by metal compounds, or the reaction of aromatic amines with 1,4-dihalobutane under alkaline conditions.[3] A specific laboratory-scale synthesis involves the reaction of aniline (B41778) with tetrahydrofuran (B95107).[3]

Experimental Protocol: Synthesis from Aniline and Tetrahydrofuran

This protocol is based on the method described by Guidechem.[3]

-

Reaction Setup : Under an argon atmosphere, add 0.15 mL (1.2 mmol) of boron trifluoride etherate solution and 0.1 mL (1 mmol) of aniline to 4 mL of freshly distilled toluene (B28343) in a round-bottom flask at room temperature.

-

Stirring : Stir the mixture at room temperature for 60 minutes.

-

Addition of Tetrahydrofuran : Add 1.0 mL (10 mmol) of tetrahydrofuran to the reaction mixture.

-

Reflux : Slowly increase the temperature to 110°C and reflux the mixture for 24 hours.

-

Quenching : Cool the reaction system to room temperature and add 10 mL of saturated sodium bicarbonate solution.

-

Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

Purification : Purify the resulting crude product by silica (B1680970) gel column chromatography using a petroleum ether:dichloromethane (1:4) eluent to obtain this compound as a pale yellow oily substance.

Caption: Synthesis of this compound from Aniline and THF.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following table summarizes the key spectral data.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.96-1.99 (m, 4H), 3.25-3.28 (m, 4H), 6.56 (d, J=7.9 Hz, 2H), 6.64 (t, J=7.3 Hz, 1H), 7.21 (td, J=6.8, 0.9 Hz, 2H) | --INVALID-LINK-- |

| ¹³C NMR (CDCl₃) | δ 25.7, 47.8, 111.9, 115.6, 129.3, 148.2 | --INVALID-LINK-- |

| Mass Spectrometry | GC-MS and MS-MS data available on PubChem | --INVALID-LINK-- |

| IR Spectroscopy | Vapor phase IR spectrum available on PubChem | --INVALID-LINK-- |

Experimental Protocol: General Spectroscopic Analysis

A general workflow for the spectroscopic analysis of a synthesized batch of this compound is as follows:

-

Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or prepare it neat for IR analysis. For GC-MS, dilute the sample in an appropriate volatile solvent.

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

Mass Spectrometry : Perform GC-MS analysis to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

IR Spectroscopy : Obtain an IR spectrum to identify the characteristic functional groups present in the molecule.

-

Data Analysis : Compare the obtained spectra with literature data to verify the structure and purity of the synthesized this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Applications in Drug Discovery and Development

While this compound itself is primarily an intermediate, the pyrrolidine scaffold is a significant pharmacophore in medicinal chemistry.[4] Derivatives of this compound have shown a range of biological activities, highlighting its potential as a starting material for the synthesis of novel therapeutic agents.

Pharmacological Activities of Phenylpyrrolidine Derivatives

-

Anticonvulsant and Nootropic Activity : Certain derivatives of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid have demonstrated potent anticonvulsant effects, in some cases surpassing reference drugs like levetiracetam.[5] These compounds also exhibited significant nootropic (cognitive-enhancing) activity.[5]

-

Neuroprotective Effects : A potassium salt derivative of 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate has shown neuroprotective features in both in vitro and in vivo models of ischemic stroke.[6][7] This compound was found to reduce neurological deficits and improve cognitive function in animal models.[6][7]

The diverse biological activities of its derivatives make this compound a valuable scaffold for the development of new drugs targeting the central nervous system.

Caption: Role of this compound as a scaffold in drug discovery.

Safety Information

This compound is associated with certain health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area.

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. This compound | 4096-21-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 1-Phenylpyrrolidine from Aniline and Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenylpyrrolidine from aniline (B41778) and tetrahydrofuran (B95107) (THF). The document details various catalytic systems, presents quantitative data for comparison, and provides explicit experimental protocols. Furthermore, it includes visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound, a key structural motif in numerous biologically active compounds and pharmaceutical agents, is a valuable building block in organic synthesis. The direct N-arylation of pyrrolidine (B122466) or the construction of the pyrrolidine ring from an aryl amine precursor are common strategies for its synthesis. The reaction of aniline with tetrahydrofuran represents a direct and atom-economical approach to constructing this important molecule. This guide explores the nuances of this transformation, focusing on the catalytic methods that enable this reaction, which typically requires the cleavage of the stable C-O bond in THF.

Catalytic Systems and Quantitative Data Comparison

The synthesis of this compound from aniline and THF is most effectively achieved through catalysis. Lewis acids and transition metal complexes have been demonstrated to promote this reaction. Below is a comparative summary of the quantitative data from different catalytic systems.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boron Trifluoride Etherate (BF₃·OEt₂) ** | 120 | Toluene (B28343) | 110 | 24 | 59 | [1] |

| Cobalt(II) Acetate (B1210297) (Co(OAc)₂) / Syngas (CO/H₂) | 10 | THF (reactant) | 150 | - | High (not specified) | [2] |

| Mesoporous Alumina (B75360) (Al₂O₃) ** | - | - | 300 | - | >98 (selectivity) | Aniline and 1,4-butanediol |

Note: The data for mesoporous alumina is for the reaction of aniline with 1,4-butanediol, which serves as a precursor to tetrahydrofuran in situ.

Reaction Mechanisms and Signaling Pathways

The mechanism of the synthesis of this compound from aniline and THF varies depending on the catalyst employed. The following diagrams illustrate the proposed pathways for the key catalytic systems.

Lewis Acid Catalyzed Mechanism (e.g., BF₃·OEt₂)

The reaction catalyzed by a Lewis acid like boron trifluoride etherate proceeds through the activation of tetrahydrofuran.

Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.

Cobalt-Catalyzed Mechanism

The cobalt-catalyzed reaction is proposed to proceed via an in-situ generation of butanal from THF, followed by a reductive amination pathway.[2]

Caption: Proposed mechanism for the cobalt-catalyzed synthesis of this compound.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further development.

Synthesis of this compound using Boron Trifluoride Etherate[1]

Materials:

-

Aniline (93 mg, 1.0 mmol)

-

Boron trifluoride etherate (170.3 mg, 1.2 mmol, 0.15 mL)

-

Tetrahydrofuran (THF), freshly distilled (1.0 mL, 10 mmol)

-

Toluene, freshly distilled (4 mL)

-

Saturated sodium bicarbonate solution (10 mL)

-

Petroleum ether (60-90 °C)

-

Silica (B1680970) gel for column chromatography

-

Argon gas

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add freshly distilled toluene (4 mL).

-

Add aniline (0.1 mL, 1.0 mmol) and boron trifluoride etherate solution (0.15 mL, 1.2 mmol) to the flask at room temperature.

-

Stir the mixture at room temperature for 60 minutes.

-

Add freshly distilled tetrahydrofuran (1.0 mL, 10 mmol) to the reaction mixture.

-

Slowly raise the temperature to 110 °C and reflux the mixture for 24 hours.

-

Cool the reaction system to room temperature.

-

Add 10 mL of saturated sodium bicarbonate solution and stir thoroughly.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether (60-90 °C) and dichloromethane (1:4 v/v) as the eluent.

-

The product is obtained as a pale yellow oily substance (87 mg, 59% yield).

Characterization Data:

-

¹H NMR (CDCl₃): δ 1.96-1.99 (m, 4H), 3.25-3.28 (m, 4H), 6.56 (d, J=7.9 Hz, 2H), 6.64 (t, J=7.3 Hz, 1H), 7.21 (td, J=6.8, 0.9 Hz, 2H).[1]

-

¹³C NMR (CDCl₃): δ 25.7, 47.8, 111.9, 115.6, 129.3, 148.2.[1]

General Procedure for Cobalt-Catalyzed N-Alkylation of Anilines with THF[2]

Materials:

-

Aniline derivative (0.36 mmol)

-

Tetrahydrofuran (12.2–17.6 mmol)

-

Cobalt(II) acetate (Co(OAc)₂) (5-10 mol%) or Cobalt(II) pivalate (B1233124) (Co(OPiv)₂) (5 mol%)

-

Syngas (CO/H₂ 1:1 or 1:3 mixture)

Procedure:

-

In an autoclave, combine the aniline derivative, tetrahydrofuran, and the cobalt catalyst.

-

Pressurize the autoclave with syngas to the desired pressure (30-50 bar).

-

Heat the reaction mixture to the specified temperature (140-160 °C) and stir for the required time.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

The product can be isolated and purified using standard techniques such as distillation or column chromatography.

Note: The specific reaction time and yield for this compound were not explicitly provided in the reference, but high yields were reported for a range of aniline derivatives.[2]

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Caption: A general experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from aniline and tetrahydrofuran is a feasible transformation that can be achieved using various catalytic systems. The choice of catalyst, whether a Lewis acid like BF₃·OEt₂ or a transition metal complex like those based on cobalt, significantly influences the reaction conditions and outcomes. This guide provides the necessary data and protocols to assist researchers in selecting and optimizing a suitable synthetic route for their specific needs. Further research into developing more efficient, selective, and environmentally benign catalysts for this transformation remains an active area of investigation.

References

Spectral Analysis of 1-Phenylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-phenylpyrrolidine (also known as N-phenylpyrrolidine), a key structural motif in numerous biologically active compounds and pharmaceutical agents. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | td, J=6.8, 0.9 Hz | 2H | H-3', H-5' (meta-protons of phenyl ring) |

| 6.64 | t, J=7.3 Hz | 1H | H-4' (para-proton of phenyl ring) |

| 6.56 | d, J=7.9 Hz | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| 3.25-3.28 | m | 4H | H-2, H-5 (α-protons of pyrrolidine (B122466) ring) |

| 1.96-1.99 | m | 4H | H-3, H-4 (β-protons of pyrrolidine ring) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-1' (ipso-carbon of phenyl ring) |

| 129.3 | C-3', C-5' (meta-carbons of phenyl ring) |

| 115.6 | C-4' (para-carbon of phenyl ring) |

| 111.9 | C-2', C-6' (ortho-carbons of phenyl ring) |

| 47.8 | C-2, C-5 (α-carbons of pyrrolidine ring) |

| 25.7 | C-3, C-4 (β-carbons of pyrrolidine ring) |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium-Strong | Aliphatic C-H stretch (pyrrolidine ring) |

| ~1600, ~1500 | Strong | C=C aromatic ring stretching |

| ~1350 | Medium | C-N stretching |

| ~750, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: This data is based on typical values for the functional groups present in this compound. A vapor phase IR spectrum is available through SpectraBase.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 146 | High | [M-H]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for a vapor phase spectrum, the sample is introduced into a gas cell.

-

Data Acquisition: A background spectrum of the empty sample holder (or gas cell) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, and the computer performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Gas Chromatography: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The fragmentation pattern is then analyzed to determine the structure of the molecule. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectral data for this compound.

Caption: Workflow for Spectral Analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Caption: Proposed Fragmentation of this compound.

References

A Technical Guide to the Physical Properties of 1-Phenylpyrrolidine

This document provides a detailed overview of the key physical properties of 1-Phenylpyrrolidine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This guide includes tabulated physical data and standardized experimental protocols for the determination of these properties.

Physical Properties of this compound

This compound is an oily liquid that is not miscible in water but is soluble in ether.[1] Its physical characteristics are crucial for handling, storage, and application in various chemical syntheses.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound under specified conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 133-134 °C | at 19 mmHg |

| 119-120 °C | at 1.6 kPa | |

| 81 °C | at 0.06 kPa | |

| Density | 1.018 g/cm³ | Not specified |

| 1.0260 g/cm³ | at 25/4 °C |

Note: The density value of 1.0260 at 25/4 °C indicates the density of the substance at 25°C relative to the density of water at 4°C.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is commonly employed.[2]

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Heating source (e.g., Bunsen burner or hot plate)

-

Rubber band or thread for attachment

-

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[2]

-

A capillary tube, with its open end facing down, is inserted into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2]

-

This assembly is then placed into a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[3]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[3]

-

2. Determination of Density

Density is an intensive physical property defined as the mass of a substance per unit volume (D = m/V).[4]

-

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL) or a pycnometer for higher accuracy

-

Beaker

-

-

Procedure:

-

A clean, dry 10 mL graduated cylinder is placed on the analytical balance, and its mass is recorded.[4][5]

-

A specific volume of this compound (e.g., 5.0 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is weighed again, and the new mass is recorded.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by the measured volume.

-

The procedure should be repeated multiple times to ensure accuracy and precision, and the average density should be reported.[4]

-

Visualizations

The following diagram illustrates the experimental workflow for the determination of a liquid's boiling point using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

The N-Phenylpyrrolidine Core: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Landscape of N-Phenylpyrrolidine Compounds

The N-phenylpyrrolidine scaffold, a five-membered nitrogen-containing heterocycle fused with a phenyl ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and favorable physicochemical properties have made it a versatile building block for the development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the historical development, synthetic methodologies, and diverse pharmacological applications of N-phenylpyrrolidine compounds, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: From Serendipity to Rational Design

The journey of N-phenylpyrrolidine compounds in pharmacology is intrinsically linked to the broader history of synthetic medicinal chemistry, which saw its rise in the late 19th and early 20th centuries with the advent of coal-tar-derived chemicals.[1] While early drug discovery often relied on serendipitous findings from natural products, the ability to synthesize novel chemical entities opened new avenues for therapeutic intervention.[1] The pyrrolidine (B122466) ring itself is a common motif in many natural alkaloids, and its incorporation into synthetic molecules marked a significant step towards creating compounds with enhanced biological activity and improved pharmacokinetic profiles.[2][3] The N-phenyl substitution, in particular, was found to be a key pharmacophore for interaction with various biological targets, leading to the exploration of a vast chemical space of derivatives with diverse therapeutic potential.

Synthetic Strategies: Building the Core

The synthesis of the N-phenylpyrrolidine core and its derivatives has evolved over the years, with several reliable methods now available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Metal-Catalyzed N-Arylation

One of the most common and efficient methods for the synthesis of N-phenylpyrrolidines is the metal-catalyzed cross-coupling of pyrrolidine with halogenated aromatic hydrocarbons.[4] Catalysts based on palladium, copper, and iron are frequently employed to facilitate this N-arylation reaction.[4] For instance, N-heterocyclic carbene palladium complexes and copper(I) iodide (CuI) in the presence of ligands like (S)-proline have proven effective in catalyzing the formation of the N-aryl bond.[4]

Reaction of Aromatic Amines with 1,4-Dihalobutanes

A classical approach involves the reaction of an aromatic amine (aniline or its derivatives) with 1,4-dihalobutanes, such as 1,4-dibromobutane, under alkaline conditions.[4] This method proceeds via a nucleophilic substitution mechanism where the amine displaces the halogen atoms to form the pyrrolidine ring.

Synthesis from Cyclic Ethers

More recent methodologies have explored the use of cyclic ethers, like tetrahydrofuran (B95107) (THF), as precursors. The reaction of anilines with THF in the presence of a Lewis acid, such as boron trifluoride etherate, can yield N-phenylpyrrolidine.[4] This method often requires elevated temperatures and pressures.[4] An article from 1931 in the Journal of the American Chemical Society also describes the synthesis of N-phenylpyrrolidine.[5]

Experimental Protocols

General Protocol for Metal-Catalyzed N-Arylation of Pyrrolidine

A typical procedure involves the reaction of an aryl halide with pyrrolidine in the presence of a palladium or copper catalyst and a base.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Pyrrolidine

-

Palladium catalyst (e.g., Pd2(dba)3) or Copper catalyst (e.g., CuI)

-

Ligand (e.g., Xantphos for palladium, L-proline for copper)

-

Base (e.g., K3PO4 or Cs2CO3)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the palladium or copper catalyst (typically 1-5 mol%), and the ligand (typically 2-10 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent, followed by pyrrolidine (1.2-1.5 eq) and the base (2.0 eq).

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Synthesis of N-phenylpyrrolidine-1-carbothioamide

This derivative is synthesized through the nucleophilic addition of pyrrolidine to phenyl isothiocyanate.[6][7]

Materials:

-

Phenyl isothiocyanate

-

Pyrrolidine

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of phenyl isothiocyanate (0.1 mol) and pyrrolidine (0.1 mol) is prepared.[6]

-

Ethanol (20 mL) is added as a solvent.[6]

-

The reaction mixture is stirred and heated to reflux for 4 hours.[6]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the solvent is removed under reduced pressure, and the product can be purified by recrystallization.[8][9]

Data Presentation: Pharmacological Activities

The N-phenylpyrrolidine scaffold has been incorporated into a multitude of compounds with a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| EP-42 | 5-HT1A | 24.5 | [10] |

| EP-50 | 5-HT2 | 109.1 | [10] |

| Compound ID | Biological Activity | In Vitro Potency (IC50) | Reference |

| 15g (N-benzoylthiourea-pyrrolidine derivative) | Acetylcholinesterase (AChE) Inhibition | 0.029 µM | [2][3] |

| 15h (N-benzoylthiourea-pyrrolidine derivative) | Acetylcholinesterase (AChE) Inhibition | 0.041 µM | [2][3] |

| 16g (N-benzoylthiourea-pyrrolidine derivative) | Acetylcholinesterase (AChE) Inhibition | 0.087 µM | [2][3] |

| 22c (Thiazole-pyrrolidine derivative) | E. coli Topoisomerase IV | 3.07 µM | [2][3] |

| 22c (Thiazole-pyrrolidine derivative) | S. aureus Topoisomerase IV | 8.2 µM | [2][3] |

| Compound ID | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| 15a/15b (Pyrrolidine derivatives) | A. hydrophila | 31.25 | [2] |

| 16b/16d (N-benzoylthiourea-pyrrolidine derivatives) | A. baumannii | (Four times more active than reference) | [2] |

| 33e (Thiazole-pyrrolidine derivative) | Mycobacterium tuberculosis | 1.95 | [2] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to N-phenylpyrrolidine compounds.

Caption: General synthetic workflow for N-phenylpyrrolidine-1-carbothioamide.

Caption: Hypothesized mechanism of action for antidepressant-like effects.

Diverse Pharmacological Landscape

The versatility of the N-phenylpyrrolidine scaffold is evident from the wide range of pharmacological activities exhibited by its derivatives.

Central Nervous System (CNS) Activity

-

Antidepressant-like Effects: Several N-phenylpyrrolidine derivatives have shown significant antidepressant-like activity.[10] For example, compound EP-65 demonstrated a stronger effect in the forced swimming test than classical antidepressants like imipramine (B1671792) and mianserin.[10] This activity is often attributed to interactions with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2 subtypes.[10]

-

Anticonvulsant and Nootropic Activity: Derivatives of 4-phenylpyrrolidone have been designed to combine nootropic (cognitive-enhancing) and anticonvulsant properties.[11] One such compound, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, was found to be more potent than the reference drug levetiracetam (B1674943) in anticonvulsant tests and showed nootropic activity comparable to piracetam.[11] Other studies have also identified N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives with anticonvulsant activity in the maximal electroshock seizure (MES) test.[12] These compounds are thought to act by reducing neuronal excitability, potentially by modulating voltage-gated sodium channels or T-type calcium channels.[9]

Antimicrobial and Anticancer Activity

The N-phenylpyrrolidine core is also a promising scaffold for the development of antimicrobial and anticancer agents.[2]

-

Antimicrobial Effects: Various derivatives have demonstrated activity against a range of microbial pathogens. For instance, N-benzoylthiourea-pyrrolidine derivatives have shown activity against Acinetobacter baumannii and Aeromonas hydrophila.[2] Thiazole-pyrrolidine derivatives have exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis.[2]

-

Anticancer Potential: Spiropyrrolidine-thiazolo-oxindole derivatives have been evaluated for their anticancer activity against various cell lines, including HepG2, MCF-7, and HCT-116.[2]

Other Therapeutic Areas

Derivatives of N-phenylpyrrolidine have also been investigated for their potential in treating a variety of other conditions, including:

-

Cardiovascular diseases: Some compounds have shown marked antiarrhythmic and hypotensive activities, which may be related to their α-adrenolytic properties.[10]

-

Inflammation: The anti-inflammatory potential of this class of compounds is an active area of research.[3]

-

Cholinesterase Inhibition: Certain N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential for the treatment of Alzheimer's disease.[2][3]

Conclusion and Future Directions

The N-phenylpyrrolidine scaffold has proven to be a remarkably fruitful starting point for the discovery of new drugs. Its favorable structural and physicochemical properties, combined with its synthetic accessibility, have allowed for the creation of a diverse library of compounds with a broad spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of structure-activity relationships, holds significant promise for the development of novel and effective therapies for a wide range of human diseases. Future research will likely focus on optimizing the potency and selectivity of existing lead compounds, as well as exploring new therapeutic applications for this versatile and valuable chemical core. The ability to fine-tune the properties of the N-phenylpyrrolidine ring through various substitutions makes it an enduringly attractive scaffold for medicinal chemists.[13][14][15][16]

References

- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylpyrrolidine Derivatives

The 1-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile molecule have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, enzyme-inhibiting, and neuroprotective activities.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. Common methods involve the formation of the crucial nitrogen-carbon bond between the phenyl and pyrrolidine (B122466) rings.

Common Synthetic Methodologies:

-

N-Arylation of Pyrrolidine: This is a prevalent strategy, often involving the reaction of an aromatic amine (aniline or its derivatives) with a C4 synthon like 1,4-dihalobutane, 1,4-butanediol, or tetrahydrofuran.[5] Metal-catalyzed cross-coupling reactions, using catalysts based on copper, palladium, or iron, have also been employed to facilitate the reaction between halogenated aromatic hydrocarbons and the pyrrolidine ring.[5]

-

Reductive Cyclization: An iron-catalyzed reductive cyclization of 1,6-dienes provides an efficient route to various pyrrolidine derivatives.[6]

-

Nucleophilic Addition: The synthesis of N-phenylpyrrolidine-1-carbothioamide, a key intermediate for many biologically active derivatives, is typically achieved through the straightforward nucleophilic addition of the pyrrolidine's secondary amine to the electrophilic carbon of phenyl isothiocyanate.[2]

-

One-Pot Tandem Reactions: Efficient one-pot procedures, such as a tandem oxidation/Diels-Alder reaction sequence starting from furan-substituted pyrrolidines, allow for the rapid generation of complex, fused heterocyclic systems.[7]

-

N-Alkylation of Lactams: For derivatives containing a pyrrolidinone (lactam) ring, N-alkylation using methods like the "silyl" method provides a pathway to introduce various functional groups.[8]

Below is a generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline and Tetrahydrofuran [5]

-

Reaction Setup: Under an argon atmosphere, add 0.15 mL (1.2 mmol) of boron trifluoride etherate solution and 0.1 mL (1 mmol) of aniline to 4 mL of freshly distilled toluene (B28343) in a round-bottom flask at room temperature.

-

Stirring: Stir the mixture at room temperature for 60 minutes.

-

Addition and Reflux: Add 1.0 mL (10 mmol) of tetrahydrofuran. Slowly increase the temperature to 110°C and reflux the mixture for 24 hours.

-

Workup: Cool the reaction system to room temperature and add 10 mL of a saturated sodium bicarbonate solution. Stir thoroughly.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Remove the solvent by rotary evaporation. Purify the resulting pale yellow oily substance using silica (B1680970) gel column chromatography with petroleum ether:dichloromethane (1:4 volume ratio) as the eluent.

Protocol 2: Synthesis of N-Phenylpyrrolidine-1-carbothioamide [2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-isothiocyanato-benzene (phenyl isothiocyanate) (0.1 mol) in 20 mL of ethanol.

-

Addition: To this solution, add pyrrolidine (0.1 mol).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure. Further purification can be done by recrystallization.

Data Presentation: Synthesis

| Entry | Reactants | Key Reagents/Catalysts | Conditions | Product | Yield (%) | Reference |

| 1 | Aniline, Tetrahydrofuran | Boron trifluoride etherate, Toluene | Reflux, 24h | This compound | 59% | [5] |

| 2 | 4-phenylpyrrolidinone-2, Ethyl chloroacetate | Sodium hydride | - | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 98% | [8] |

| 3 | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Potassium hydroxide | Water/Isopropanol | 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | 87% | [3] |

| 4 | Phenyl isothiocyanate, Pyrrolidine | Ethanol | Room Temp. | N-Phenylpyrrolidine-1-carbothioamide | - | [2] |

Characterization of this compound Derivatives

The unambiguous structural confirmation of synthesized this compound derivatives is crucial.[9] A combination of spectroscopic techniques is employed for this purpose.

Standard Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10][11] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[5][10]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[9][12][13]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N) within the molecule.[9]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is used to confirm the empirical formula.[14]

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized derivative.

Experimental Protocol: General Characterization

-

Sample Preparation: Dissolve the purified compound in a suitable solvent. For NMR, use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.[9] For HPLC and LC-MS, use HPLC-grade solvents like acetonitrile (B52724) or methanol.[13]

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9][13]

-

Mass Spectrometry: Perform GC-MS analysis for volatile compounds or LC-MS/MS for less volatile or thermally labile compounds to obtain the mass spectrum.[9]

-

IR Spectroscopy: Record the FTIR spectrum of the sample, typically using KBr pellets or as a thin film.[9]

-

Data Analysis: Integrate the data from all techniques to confirm the structure, purity, and identity of the synthesized derivative.

Data Presentation: Characterization

Table 2: Representative ¹H NMR Data for this compound [5]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.96-1.99 | m | 4H | Pyrrolidine CH₂ (C3, C4) |

| 3.25-3.28 | m | 4H | Pyrrolidine CH₂ (C2, C5) |

| 6.56 | d (J=7.9 Hz) | 2H | Aromatic CH (ortho) |

| 6.64 | t (J=7.3 Hz) | 1H | Aromatic CH (para) |

| 7.21 | td (J=6.8, 0.9 Hz) | 2H | Aromatic CH (meta) |

| (Solvent: CDCl₃) |

Table 3: Representative ¹³C NMR Data for this compound [5]

| Chemical Shift (δ ppm) | Assignment |

| 25.7 | Pyrrolidine C3, C4 |

| 47.8 | Pyrrolidine C2, C5 |

| 111.9 | Aromatic C (ortho) |

| 115.6 | Aromatic C (para) |

| 129.3 | Aromatic C (meta) |

| 148.2 | Aromatic C (ipso) |

| (Solvent: CDCl₃) |

Biological Activities and Signaling Pathways

This compound derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery.

Key Biological Activities:

-

Anticancer: These compounds can inhibit key proteins involved in tumor growth and proliferation. Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, Cyclin-Dependent Kinase 2 (CDK2), a regulator of the cell cycle, and Sphingosine Kinase 1 (SK1), which promotes cancer cell survival.[1]

-

Neuroprotective: Certain derivatives, particularly those from the racetam family, have shown potential for treating cognitive deficits after ischemic brain injury.[3][4][8] In vivo studies in rat models demonstrated a significant reduction in neurological deficits and improved exploratory behavior.[4] The proposed mechanism may involve the modulation of AMPA receptors.[4][8]

-

Enzyme Inhibition: Derivatives have been identified as inhibitors of various enzymes. This includes α-amylase and α-glucosidase, making them potential candidates for managing type 2 diabetes.[1] Other targets include Notum carboxylesterase, an enzyme that negatively regulates Wnt signaling.[15]

-

Antimicrobial: N-phenylpyrrolidine-1-carbothioamide derivatives have shown promise as antibacterial and antifungal agents.[1][16]

Signaling Pathway Diagrams

The diagrams below illustrate the inhibition of key cancer-related signaling pathways by this compound derivatives.

Data Presentation: Biological Activity

Table 4: Enzyme Inhibitory and Anticancer Activity of Selected Derivatives

| Compound/Derivative | Target | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Enzyme Inhibition | Hypothetical: 15 µM | [16] |

| N-(4-chlorophenyl)pyrrolidine-1-carbothioamide | Carbonic Anhydrase IX (CA IX) | Enzyme Inhibition | Hypothetical: 25 µM | [16] |

| 1-Phenylpyrrole derivative (20z) | Notum Carboxylesterase | Enzyme Inhibition | - | [15] |

| This compound derivative (26) | Notum Carboxylesterase | Enzyme Inhibition | - | [15] |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity | Neuroprotection | Max protective effect at 50 µM | [8] |

Conclusion

This compound derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their broad range of biological activities continues to inspire new therapeutic strategies. The robust methods for their synthesis and the comprehensive analytical techniques available for their characterization provide a solid foundation for further research. Future efforts will likely focus on optimizing the structure-activity relationships of these derivatives to develop novel drug candidates with enhanced potency and selectivity for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Mechanistic Insights into 1-Phenylpyrrolidine Catalyzed Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidine, a secondary amine, has emerged as a versatile and effective organocatalyst in a variety of organic transformations. Its utility stems from its ability to readily form nucleophilic enamine intermediates with carbonyl compounds, a cornerstone of modern asymmetric catalysis. This technical guide provides an in-depth analysis of the mechanistic principles governing this compound catalyzed reactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways. The presence of the phenyl group on the nitrogen atom introduces unique electronic and steric effects that modulate the reactivity and selectivity of the catalyst compared to its parent compound, pyrrolidine (B122466). Understanding these nuances is critical for the rational design of synthetic routes and the development of novel therapeutic agents.

Core Mechanistic Principle: Enamine Catalysis

The primary mode of action for this compound in catalyzing reactions such as aldol (B89426) additions, Michael additions, and α-alkylations is through the formation of an enamine intermediate. This catalytic cycle can be broadly described in three key stages:

-

Enamine Formation: this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form a transient enamine species. This step involves the formation of a carbinolamine intermediate, followed by dehydration. The nucleophilicity of the α-carbon of the original carbonyl compound is significantly enhanced in the enamine form.

-

Nucleophilic Attack: The highly nucleophilic enamine attacks an electrophile (e.g., another carbonyl compound in an aldol reaction, an α,β-unsaturated system in a Michael addition, or an alkyl halide in an α-alkylation). This step forms the new carbon-carbon bond and generates an iminium ion intermediate.

-

Catalyst Regeneration: The iminium ion is hydrolyzed, releasing the functionalized product and regenerating the this compound catalyst, which can then enter a new catalytic cycle.

The phenyl group on the pyrrolidine nitrogen influences the stability and nucleophilicity of the enamine intermediate, as well as the stereochemical environment of the reaction, thereby affecting the efficiency and stereoselectivity of the transformation.

Key Reaction Types and Mechanistic Details

Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. This compound can catalyze the cross-aldol reaction between a ketone and an aldehyde.

Catalytic Cycle for the Aldol Reaction:

Catalytic cycle of the this compound catalyzed aldol reaction.

Michael Addition

In the Michael addition, this compound catalyzes the conjugate addition of a nucleophile (derived from a ketone or aldehyde) to an α,β-unsaturated carbonyl compound.

Catalytic Cycle for the Michael Addition:

General catalytic cycle for the Michael addition.

α-Alkylation of Aldehydes

This compound can be employed in the α-alkylation of aldehydes, a reaction that is often challenging due to competing self-aldol condensation and over-alkylation. The enamine intermediate provides a milder, more controlled way to achieve this transformation.

Experimental Workflow for α-Alkylation:

A typical experimental workflow for α-alkylation of aldehydes.

Quantitative Data Summary

The following tables summarize the available quantitative data for reactions catalyzed by this compound and related compounds. Direct comparison between different studies should be approached with caution due to variations in reaction conditions.

Table 1: Photocatalytic Deuteration of N-Phenylpyrrolidine [1]

| Entry | Photocatalyst | Recovery Yield (%) | D-ortho + D-para (%) | D-α (%) |

| 1 | PC1 | 99 | 9 + 15 | < 5 |

| 2 | PC2 | 56 | 92 + 89 | < 5 |

| 3 | PC5 | 84 | 94 + 94 | < 5 |

| 4 | No Photocatalyst | 99 | < 5 + < 5 | < 5 |

| 5 | No Light | 87 | < 5 + < 5 | < 5 |

Table 2: Pyrrolidine-Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrrolidine | Water | RT | 0.08 | 95 | [2] |

| Prolinamide | DMSO | RT | 12 | 95 | [3] |

Table 3: Pyrrolidine-Based Catalyzed Michael Addition to Nitroolefins

| Catalyst Type | Substrate 1 | Substrate 2 | Solvent | dr (syn:anti) | ee (%) | Reference |

| Pyrrolidine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene (B28343) | >99:1 | 99 | [4] |

| Bifunctional Pyrrolidine | Propanal | Nitrostyrene | Toluene | 98:2 | 97 | [5] |

Detailed Experimental Protocols

General Protocol for a this compound-Catalyzed Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a this compound derivative.[3][4]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Ketone (10.0 mmol, 10.0 equiv)

-

This compound (or derivative) (0.1 mmol, 10 mol%)

-

Anhydrous DMSO (2.0 mL)

-

Saturated aqueous solution of NH₄Cl

-

Ethyl acetate (B1210297)

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst.

-

Add the aldehyde and the ketone to the reaction vial.

-

Add anhydrous DMSO and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

General Protocol for a this compound-Catalyzed Michael Addition

This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroalkene.[4][5]

Materials:

-

Nitroalkene (0.25 mmol, 1.0 equiv)

-

Cyclohexanone (2.5 mmol, 10.0 equiv)

-

This compound-based catalyst (e.g., thiourea (B124793) derivative) (0.05 mmol, 20 mol%)

-

Co-catalyst/additive (if required, e.g., n-Butyric acid, 0.025 mmol, 10 mol%)

-

Anhydrous Toluene (1.0 mL)

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

To a stirred solution of the this compound-based catalyst and any co-catalyst in anhydrous toluene in a reaction vial, add cyclohexanone.

-

Add the nitroalkene to the mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or cooled) for the required duration.

-

Monitor the reaction progress using TLC.

-

Upon completion, the reaction mixture may be directly purified by flash column chromatography on silica gel.

-

Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HPLC for enantiomeric excess determination).

Conclusion

This compound and its derivatives are powerful organocatalysts that facilitate a range of important chemical transformations through the formation of enamine intermediates. The electronic and steric properties imparted by the N-phenyl substituent play a crucial role in modulating the catalyst's performance. The provided data and protocols offer a solid foundation for researchers to explore and optimize reactions catalyzed by this versatile scaffold. Further mechanistic investigations, particularly in-situ spectroscopic and computational studies, will continue to deepen our understanding and expand the synthetic utility of this compound catalysis in academic and industrial research, including the critical field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Computational Analysis of 1-Phenylpyrrolidine: A Technical Guide to Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrrolidine is a key structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Understanding its formation, reactivity, and degradation is crucial for the design of novel molecules with desired properties and for assessing their metabolic fate and environmental impact. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. This technical guide provides an in-depth analysis of the reaction pathways of this compound, integrating experimental data with computational insights to offer a comprehensive resource for researchers in the field.

I. Synthesis of this compound: Reaction Pathways and Computational Analysis

The synthesis of this compound can be achieved through several routes, with the most common being nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. Computational studies play a vital role in understanding the mechanisms and optimizing the conditions for these syntheses.

A. Nucleophilic Aromatic Substitution (SNAr) Pathway

One potential pathway for the synthesis of this compound involves the Nucleophilic Aromatic Substitution (SNAr) reaction between a suitably activated phenyl halide and pyrrolidine (B122466). The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational analyses have provided evidence that some SNAr reactions may proceed through a concerted mechanism.[1]

Experimental Protocol: General Procedure for SNAr Reaction